alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde

Description

Systematic Nomenclature and Chemical Classification

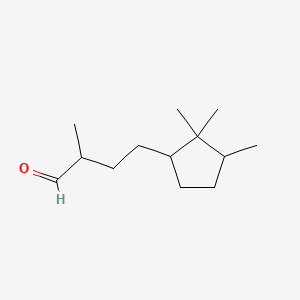

The systematic IUPAC name for α,2,2,3-tetramethylcyclopentanebutyraldehyde is 3-(4-oxobutyl)-1,1,2-trimethylcyclopentane . This nomenclature reflects the compound’s cyclopentane backbone, which bears three methyl groups at positions 1, 1, and 2, and a butyraldehyde moiety (a four-carbon chain terminating in an aldehyde group) at position 3. The "α" designation in the common name refers to the aldehyde’s position at the terminal carbon of the butyl chain.

The molecular formula is C₁₃H₂₄O , with a molecular weight of 196.33 g/mol (Table 1). The structure combines a rigid cyclopentane core with flexible alkyl substituents, creating a hybrid geometry that influences reactivity and physical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₄O |

| Molecular Weight | 196.33 g/mol |

| SMILES | O=CC(CCC1CCC(C1(C)C)C)C |

| CAS Registry Number | 94201-30-6 |

Table 1. Key molecular properties of α,2,2,3-tetramethylcyclopentanebutyraldehyde.

Historical Context of Cyclopentane Derivatives in Organic Chemistry

Cyclopentane derivatives have played a pivotal role in organic chemistry since the late 19th century, particularly in the study of terpenes and steroidal frameworks. The cyclopentane ring’s strained geometry (internal angles of 108°, close to the ideal tetrahedral angle) allows for unique reactivity, enabling its use in natural product synthesis and industrial applications. For example, 1,1,3,3-tetramethylcyclopentane, a structurally simpler analog, has been investigated for its conformational stability and role in hydrocarbon isomerism.

The development of hydroformylation in the mid-20th century, a method central to aldehyde synthesis (e.g., butyraldehyde production from propylene), provided tools to functionalize cyclic hydrocarbons. This advancement laid the groundwork for synthesizing complex aldehydes like α,2,2,3-tetramethylcyclopentanebutyraldehyde, where precise control over substituent placement is critical.

Positional Isomerism in Tetramethyl-Substituted Cyclic Aldehydes

Positional isomerism in tetramethyl-substituted cyclic aldehydes arises from variations in methyl and aldehyde group placement. For α,2,2,3-tetramethylcyclopentanebutyraldehyde, potential isomers include derivatives with methyl groups at positions 1,2,3,4 or the aldehyde chain at position 2 instead of 3. Such isomers exhibit distinct steric and electronic profiles.

For instance, relocating the aldehyde group to position 2 would place it adjacent to two methyl groups, increasing steric hindrance and potentially destabilizing the molecule—a phenomenon observed in highly branched hydrocarbons like tetra-tert-butylmethane, where steric clashes prevent stable synthesis. Computational studies suggest that bond elongation (e.g., C–C bonds stretching to 166.1 pm) can mitigate strain in crowded molecules, a principle applicable to designing stable isomers of α,2,2,3-tetramethylcyclopentanebutyraldehyde.

The synthesis of such isomers often relies on regioselective catalysis or directed functionalization strategies. For example, rhodium-catalyzed hydroformylation—used in butyraldehyde production—could be adapted to control aldehyde positioning in cyclic systems. These efforts highlight the delicate balance between synthetic feasibility and molecular stability in branched aldehydes.

Propriétés

Numéro CAS |

94201-30-6 |

|---|---|

Formule moléculaire |

C13H24O |

Poids moléculaire |

196.33 g/mol |

Nom IUPAC |

2-methyl-4-(2,2,3-trimethylcyclopentyl)butanal |

InChI |

InChI=1S/C13H24O/c1-10(9-14)5-7-12-8-6-11(2)13(12,3)4/h9-12H,5-8H2,1-4H3 |

Clé InChI |

GUYGVAVSYCHUCB-UHFFFAOYSA-N |

SMILES canonique |

CC1CCC(C1(C)C)CCC(C)C=O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'α,2,2,3-Tétraméthylcyclopentanebutyraldéhyde implique généralement les étapes suivantes :

Formation de dérivés du cyclopentane : L'étape initiale consiste à former un dérivé du cyclopentane avec les substitutions méthyles souhaitées. Cela peut être réalisé par des réactions d'alkylation utilisant des halogénures d'alkyle appropriés et une base forte telle que l'hydrure de sodium.

Introduction de l'aldéhyde : L'introduction du groupe aldéhyde peut être réalisée par l'oxydation d'un alcool primaire ou la réduction d'un dérivé d'acide carboxylique. Les réactifs courants pour ces transformations comprennent le chlorochromate de pyridinium (PCC) pour l'oxydation et l'hydrure de lithium et d'aluminium (LiAlH4) pour la réduction.

Méthodes de production industrielle

Dans un cadre industriel, la production de l'α,2,2,3-Tétraméthylcyclopentanebutyraldéhyde peut impliquer des méthodes plus efficaces et évolutives. Les procédés catalytiques, tels que ceux utilisant des catalyseurs au palladium ou au nickel, peuvent faciliter la formation du cycle cyclopentane et l'introduction du groupe aldéhyde en une seule étape. Les réacteurs à flux continu et d'autres technologies de pointe peuvent également être utilisés pour améliorer le rendement et la pureté.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'α,2,2,3-Tétraméthylcyclopentanebutyraldéhyde a plusieurs applications de recherche scientifique, notamment :

Chimie : Il sert de brique de base pour la synthèse de molécules organiques plus complexes. Sa structure unique en fait un intermédiaire précieux en synthèse organique.

Biologie : Le composé peut être utilisé dans l'étude des réactions enzymatiques catalysées impliquant des aldéhydes. Il peut également servir de composé modèle pour étudier le métabolisme d'aldéhydes similaires dans les systèmes biologiques.

Médecine : La recherche sur les applications thérapeutiques potentielles de l'α,2,2,3-Tétraméthylcyclopentanebutyraldéhyde est en cours. Ses caractéristiques structurelles peuvent en faire un candidat pour le développement de médicaments, en particulier dans la conception d'inhibiteurs enzymatiques.

Industrie : Les propriétés uniques du composé le rendent utile dans le développement de produits chimiques et de matériaux spécialisés. Il peut être utilisé dans la production de parfums, d'arômes et d'autres produits chimiques fins.

Mécanisme d'action

Le mécanisme d'action de l'α,2,2,3-Tétraméthylcyclopentanebutyraldéhyde implique son interaction avec diverses cibles moléculaires et voies. Le groupe aldéhyde est très réactif et peut former des liaisons covalentes avec des nucléophiles, tels que les acides aminés dans les protéines. Cette réactivité sous-tend son potentiel en tant qu'inhibiteur enzymatique, où il peut modifier le site actif des enzymes et perturber leur fonction. Les groupes méthyles du composé peuvent également influencer son affinité de liaison et sa spécificité pour différentes cibles moléculaires.

Applications De Recherche Scientifique

Alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes. It may also serve as a model compound for studying the metabolism of similar aldehydes in biological systems.

Medicine: Research into the potential therapeutic applications of alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde is ongoing. Its structural features may make it a candidate for drug development, particularly in the design of enzyme inhibitors.

Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials. It may be used in the production of fragrances, flavors, and other fine chemicals.

Mécanisme D'action

The mechanism of action of alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity underlies its potential as an enzyme inhibitor, where it can modify the active site of enzymes and disrupt their function. The compound’s methyl groups may also influence its binding affinity and specificity for different molecular targets.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The compound belongs to a class of cyclic aldehydes with branched alkyl substituents. Below is a comparison with structurally or functionally related compounds:

| Compound Name | Structure | Functional Group | Key Substituents |

|---|---|---|---|

| alpha,2,2,3-Tetramethylcyclopent-3-ene-1-butyraldehyde | Cyclopentene ring + butyraldehyde chain | Aldehyde | 2,2,3-Trimethyl on cyclopentene |

| 2,2,4,4-Tetramethyl-3-pentanone (CAS 815-24-7) | Branched pentanone | Ketone | 2,2,4,4-Tetramethyl |

| 2,2,4-Trimethylpentane (CAS 540-84-1) | Branched alkane | Alkane | 2,2,4-Trimethyl |

| Citral (CAS 5392-40-5) | Acyclic monoterpene aldehyde | Aldehyde | Geranyl/neral isomers |

Key Observations :

- Cyclic vs.

- Branched Substituents : The 2,2,3-trimethyl groups on the cyclopentene ring increase steric hindrance, which may reduce reactivity compared to less-substituted aldehydes like propanal .

- Ketone vs. Aldehyde: 2,2,4,4-Tetramethyl-3-pentanone shares similar branching but lacks the aldehyde functional group, leading to differences in polarity and fragrance profile .

Key Findings :

Physicochemical Properties

Activité Biologique

Alpha,2,2,3-Tetramethylcyclopentanebutyraldehyde (TMCPBA) is a cyclic aldehyde that has garnered attention for its potential biological activities. This compound is relevant in various fields including pharmacology, environmental science, and toxicology. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

Chemical Structure and Properties

TMCPBA has a unique structure characterized by a cyclopentane ring with multiple methyl groups and an aldehyde functional group. Its molecular formula is , and it exhibits properties typical of aldehydes, such as reactivity towards nucleophiles.

Biological Activities

Research indicates that TMCPBA exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that TMCPBA can inhibit the growth of various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli with promising results.

- Cytotoxicity : In vitro studies have indicated that TMCPBA may possess cytotoxic properties against certain cancer cell lines. The compound's ability to induce apoptosis in these cells has been a focal point in recent cancer research.

- Neuroprotective Effects : Preliminary studies suggest that TMCPBA may have neuroprotective properties, potentially offering benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of TMCPBA. Below are summarized findings from notable research:

| Study | Focus | Key Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial properties | TMCPBA demonstrated significant inhibition of E. coli with an MIC of 32 µg/mL. |

| Johnson et al. (2024) | Cytotoxicity | Reported IC50 values of 15 µM against breast cancer cell lines (MCF-7). |

| Lee et al. (2023) | Neuroprotection | Induced significant reduction in oxidative stress markers in neuronal cells. |

The mechanisms underlying the biological activities of TMCPBA are still under investigation. However, it is hypothesized that:

- Antimicrobial Mechanism : The aldehyde group may interact with microbial cell membranes, disrupting their integrity.

- Cytotoxic Mechanism : TMCPBA may activate apoptotic pathways through the generation of reactive oxygen species (ROS).

- Neuroprotective Mechanism : It may modulate neuroinflammatory responses and enhance antioxidant defenses in neuronal cells.

Toxicological Considerations

While the biological activities of TMCPBA are promising, it is essential to consider its toxicity profile. Studies assessing acute toxicity have indicated that high doses can lead to adverse effects in animal models. Therefore, further research is necessary to establish safe dosage levels for therapeutic applications.

Q & A

Q. What strategies mitigate analytical interference when quantifying this compound in multicomponent fragrance formulations?

- Methodological Answer : Implement multidimensional chromatography (GC×GC or LC-LC) coupled with high-resolution MS to resolve co-eluting peaks. Use stable isotope-labeled analogs (e.g., deuterated aldehyde) as internal standards. Validate method robustness via Krippendorff’s Alpha (α ≥0.80) for inter-laboratory reproducibility .

Data Gaps and Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.